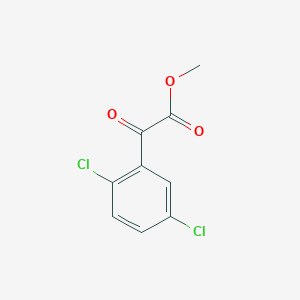

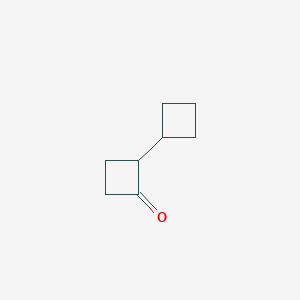

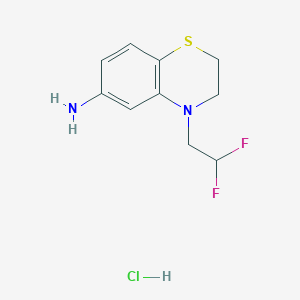

![molecular formula C51H42ClNOP2Pd B1434927 Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II) CAS No. 1375325-77-1](/img/structure/B1434927.png)

Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II)

Overview

Description

Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II), also known as XantPhos-Pd-G2, is a compound with the empirical formula C51H42ClNOP2Pd . It is used as a catalyst suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .

Synthesis Analysis

The synthesis of this compound involves the use of 2-diphenylphosphinobiphenyl ether (compound 2) in a reaction vessel under argon protection . The reaction system is heated to 150°C with toluene solvent, trifluoromethanesulfonic acid, and acetone. After 16 hours, the system is cooled to room temperature, and the product is extracted, dried, and recrystallized to obtain the target compound .Molecular Structure Analysis

The molecular weight of this compound is 888.71 . The SMILES string representation isNc1ccccc1-c2ccccc2[Pd]Cl.CC3(C)c4cccc(P(c5ccccc5)c6ccccc6)c4Oc7c(cccc37)P(c8ccccc8)c9ccccc9 . Chemical Reactions Analysis

This compound is used as a catalyst in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .Physical And Chemical Properties Analysis

The compound is a solid and decomposes at 188-196°C . It is soluble in organic solvents .Scientific Research Applications

XantPhos-Pd-G2: Comprehensive Analysis of Scientific Research Applications

Synthesis of Heterocycles: XantPhos-Pd-G2 is utilized in the synthesis of heterocycles through palladium-catalyzed C-N cross-coupling reactions, particularly involving 3-bromothiophenes and 2-aminopyridines. This process is crucial for creating complex organic structures that are often found in pharmaceuticals .

Alkylation of Active Methylene Compounds: The compound also finds application in ruthenium-catalyzed alkylation reactions involving active methylene compounds with alcohols. This method is significant for modifying molecules to enhance their pharmacological properties .

Pharmaceutical Synthesis: In the pharmaceutical industry, XantPhos-Pd-G2 serves as a second-generation palladium precatalyst with improved reactivity, facilitating the synthesis of various drugs, including antihypertensive medications and antibiotics .

Radiopharmaceuticals for PET Imaging: The Pd–Xantphos-mediated 11C-carbonylation protocol, also known as the “Xantphos-method,” is a simplified approach used for preparing 11C-carbonyl-labeled radiopharmaceuticals at ambient pressure. These radiopharmaceuticals are essential for positron emission tomography (PET) imaging and drug development .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II) is the palladium-catalyzed cross-coupling reactions . This compound acts as a catalyst in these reactions, facilitating the cross-coupling of a variety of activated, metalated organic compounds with alkyl halides .

Mode of Action

Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II) interacts with its targets by forming a monoligated Pd(0) catalytic species . This is achieved through rapid reductive elimination, which is facilitated by the bulky monodentate biaryl ligand present in the compound . This interaction results in improved reactivity in palladium-catalyzed C-N cross-coupling reactions .

Biochemical Pathways

The compound affects the cross-coupling reactions in biochemical pathways . It catalyzes the selective transformation of organic compounds, enabling specific chemical conversions . The affected pathways and their downstream effects are primarily related to the synthesis of various pharmaceuticals, including antihypertensive drugs and antibiotics .

Result of Action

The molecular and cellular effects of Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II)'s action are seen in the successful cross-coupling of activated, metalated organic compounds with alkyl halides . This results in the synthesis of diverse organic compounds, which can be used in the creation of various pharmaceuticals .

Action Environment

The action, efficacy, and stability of Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II) are influenced by several environmental factors. It is stable in air, moisture, and thermal conditions . It also has good solubility in a wide range of common organic solvents . These properties make it an excellent reagent for palladium-catalyzed cross-coupling reactions in various environments .

properties

IUPAC Name |

chloropalladium(1+);(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32OP2.C12H10N.ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEFBQZYGQRYRN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H42ClNOP2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1375325-77-1 | |

| Record name | [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]diphenylphosphine-κP]palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375325-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

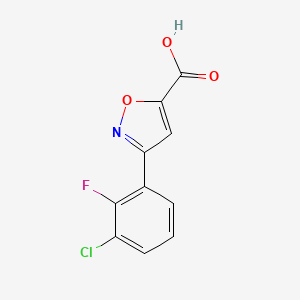

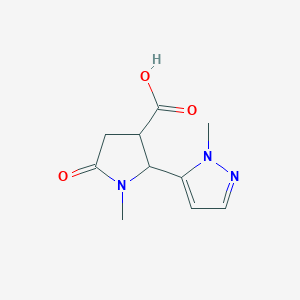

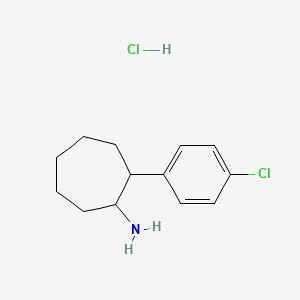

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1434853.png)

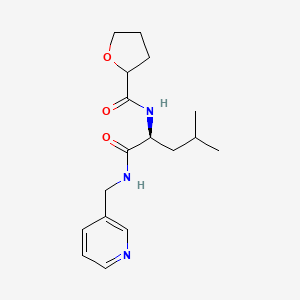

![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)

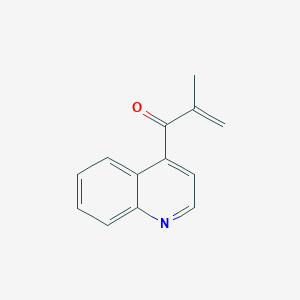

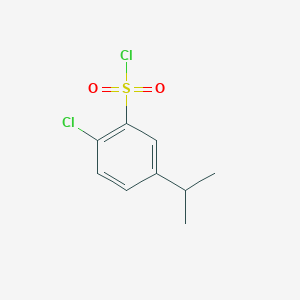

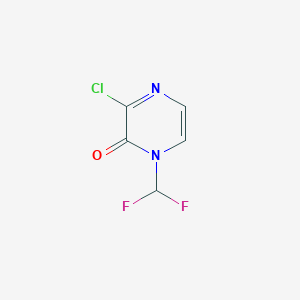

![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)